2-(Trifluoromethyl)thiazol-5-amine

Description

BenchChem offers high-quality 2-(Trifluoromethyl)thiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)thiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

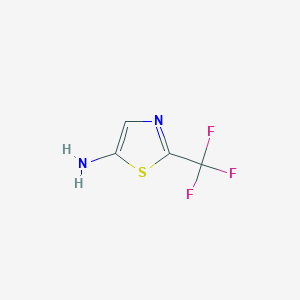

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2S/c5-4(6,7)3-9-1-2(8)10-3/h1H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNHFFHGWBAGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Trifluoromethyl)thiazol-5-amine chemical properties and structure

An In-Depth Technical Guide to 2-(Trifluoromethyl)thiazol-5-amine

Introduction: A Privileged Scaffold in Modern Drug Discovery

2-(Trifluoromethyl)thiazol-5-amine (CAS No. 1367944-72-6) is a fluorinated heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science.[1][2] Its structure uniquely combines two highly sought-after motifs: the 2-aminothiazole core and a trifluoromethyl (CF₃) group. The 2-aminothiazole ring is recognized as a "privileged structure" in drug discovery, forming the backbone of numerous biologically active compounds.[3] Simultaneously, the incorporation of a CF₃ group is a well-established strategy to enhance the pharmacological profile of drug candidates.[4][5] This group can improve metabolic stability, increase lipophilicity and membrane permeability, and modulate binding affinity to biological targets.[3][6] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-(Trifluoromethyl)thiazol-5-amine for researchers and drug development professionals.

PART 1: Chemical Structure and Physicochemical Properties

The structural foundation of 2-(Trifluoromethyl)thiazol-5-amine is a five-membered thiazole ring substituted with a trifluoromethyl group at the C2 position and an amine group at the C5 position. The strong electron-withdrawing nature of the CF₃ group significantly influences the electronic properties and reactivity of the thiazole ring system.[7]

Structural Representation

Figure 1: 2D structure of 2-(Trifluoromethyl)thiazol-5-amine

Core Physicochemical Data

The key identifying and physical properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1367944-72-6 | [1] |

| Molecular Formula | C₄H₃F₃N₂S | [1][2] |

| Molecular Weight | 168.14 g/mol | [1][2] |

| IUPAC Name | 2-(trifluoromethyl)-1,3-thiazol-5-amine | |

| InChI | 1S/C4H3F3N2S/c5-4(6,7)3-9-1-2(8)10-3/h1H,8H2 | |

| InChI Key | GYNHFFHGWBAGTP-UHFFFAOYSA-N | [2] |

| Predicted Boiling Point | 164.6 ± 40.0 °C at 760 mmHg | |

| Appearance | Liquid (form may vary) | [2] |

| Purity | Typically ≥95% for commercial grades | [2] |

PART 2: Synthesis and Mechanistic Rationale

The synthesis of substituted thiazoles is a cornerstone of heterocyclic chemistry. The most prominent and versatile method for creating the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[8]

Proposed Synthetic Workflow: Hantzsch-Type Synthesis

A logical and efficient pathway to 2-(Trifluoromethyl)thiazol-5-amine involves the reaction of a trifluoromethyl-substituted thioamide with a suitable α-haloacetaldehyde equivalent. This approach builds the thiazole ring with the required substituents in a convergent manner.

Caption: Generalized Hantzsch-type synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative methodology based on established chemical principles for Hantzsch thiazole synthesis.[8]

-

Reaction Setup : To a solution of 2,2,2-trifluorothioacetamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 2-bromo-1,1-diethoxyethane (1.1 eq).

-

Rationale : Ethanol is a common protic solvent for Hantzsch synthesis, facilitating the dissolution of reactants and the subsequent cyclization. 2-Bromo-1,1-diethoxyethane serves as a stable and less volatile precursor to the highly reactive bromoacetaldehyde.

-

-

Condensation and Cyclization : The reaction mixture is heated to reflux (typically 60-80 °C) and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Rationale : Heating provides the necessary activation energy for the initial nucleophilic attack of the thioamide sulfur onto the α-halocarbonyl carbon, followed by intramolecular condensation and dehydration to form the thiazole ring.

-

-

Work-up and Isolation : After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any acid byproducts, followed by a brine wash.

-

Rationale : This aqueous work-up removes inorganic salts and polar impurities, providing a cleaner product mixture for purification.

-

-

Purification : The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Rationale : Column chromatography is a standard and effective method for isolating the target compound from unreacted starting materials and non-polar byproducts, ensuring high purity.

-

PART 3: Spectroscopic Profile

While detailed published spectra for this specific isomer are not widely available, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds.[9][10][11]

-

¹H NMR : The spectrum would feature a singlet for the proton at the C4 position of the thiazole ring. A broad singlet corresponding to the two protons of the primary amine (NH₂) would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR : The spectrum would show distinct signals for the two carbons of the thiazole ring. The carbon atom attached to the trifluoromethyl group (C2) would appear as a quartet due to C-F coupling.

-

¹⁹F NMR : This is a key technique for fluorinated compounds. A sharp singlet would be observed, characteristic of the three equivalent fluorine atoms of the CF₃ group.[10]

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 168.14.

PART 4: Applications in Medicinal Chemistry

2-(Trifluoromethyl)thiazol-5-amine is a valuable scaffold for the synthesis of complex heterocyclic compounds with potent biological activities.[3] Its utility stems from the synergistic combination of the pharmacologically active aminothiazole core and the property-enhancing trifluoromethyl group.

Role as a Pharmaceutical Building Block

The primary amine group on the thiazole ring is a versatile functional handle that allows for a wide range of chemical modifications, including acylation, alkylation, and condensation reactions. This enables the construction of extensive libraries of derivatives for structure-activity relationship (SAR) studies.

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-(TRIFLUOROMETHYL)THIAZOL-5-AMINE | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. rsc.org [rsc.org]

- 10. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

2-(Trifluoromethyl)thiazol-5-amine CAS number and molecular weight

An In-depth Technical Guide to 2-(Trifluoromethyl)thiazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic molecules have garnered significant interest due to the unique physicochemical properties imparted by fluorine atoms. Among these, the trifluoromethyl group (CF3) is particularly valued for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The strategic incorporation of this moiety into heterocyclic scaffolds has led to the development of numerous successful therapeutic agents. This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)thiazol-5-amine, a key building block for the synthesis of novel bioactive compounds. While its isomer, 5-(trifluoromethyl)thiazol-2-amine, is more extensively documented, this guide will focus on the known properties of the title compound and draw logical inferences from closely related structures to illuminate its potential in drug discovery and development.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, chemical characteristics, and potential applications of this versatile chemical entity.

Compound Identification and Physicochemical Properties

A foundational aspect of utilizing any chemical building block is a thorough understanding of its fundamental properties. 2-(Trifluoromethyl)thiazol-5-amine is a distinct chemical entity with the following identifiers and characteristics:

| Property | Value | Source(s) |

| CAS Number | 1367944-72-6 | [3][4][5][6] |

| Molecular Formula | C4H3F3N2S | [5][7] |

| Molecular Weight | 168.14 g/mol | [5][7] |

| IUPAC Name | 2-(Trifluoromethyl)-1,3-thiazol-5-amine | |

| Synonyms | 2-(Trifluoromethyl)thiazole-5-amine | [5] |

| Physical Form | Liquid (at room temperature) | [7] |

| Boiling Point | 164.6 ± 40.0 °C (at 760 mmHg) |

While extensive experimental data for this specific isomer is not widely published, some properties can be inferred from its structure and data available for related compounds. The presence of the trifluoromethyl group suggests high lipophilicity, a trait often beneficial for cell membrane permeability. The amine group provides a reactive handle for a variety of chemical transformations, making it a versatile starting material for library synthesis.

Synthesis of 2-(Trifluoromethyl)thiazol-5-amine

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for 2-(trifluoromethyl)thiazol-5-amine would involve the formation of the thiazole ring as a key step. The challenge lies in the regioselective introduction of the amino group at the C5 position.

Caption: Retrosynthetic approach for 2-(Trifluoromethyl)thiazol-5-amine.

Illustrative Synthetic Protocol (Adapted from related syntheses)

While a specific protocol for the 5-amino isomer is elusive, the following procedure, adapted from the synthesis of related aminothiazoles, illustrates a potential experimental approach. This protocol is provided for conceptual understanding and would require optimization for the target molecule.

Step 1: Synthesis of a Trifluoromethylated Thioamide The synthesis would likely commence with a trifluoromethyl-containing starting material, which is then converted to a thioamide.

Step 2: Halogenation of a Ketone Precursor A suitable ketone would be halogenated at the alpha position to generate the corresponding α-haloketone.

Step 3: Hantzsch Thiazole Synthesis The trifluoromethylated thioamide and the α-haloketone would then be condensed, likely in the presence of a base, to form the thiazole ring.

Caption: A conceptual workflow for the synthesis of 2-(Trifluoromethyl)thiazol-5-amine.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound. While detailed published spectra for 2-(Trifluoromethyl)thiazol-5-amine are scarce, data is available from commercial suppliers.[10] The expected spectral features are outlined below:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the proton at the C4 position of the thiazole ring would be observed, along with a broad singlet for the amine (NH2) protons. The chemical shift of the C4-H would be influenced by the electron-withdrawing trifluoromethyl group at C2 and the electron-donating amino group at C5.

-

¹³C NMR: The carbon NMR would show distinct signals for the four carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbons of the thiazole ring would have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibrations of the primary amine. Strong C-F stretching bands would be expected in the 1100-1300 cm⁻¹ region.[2][11]

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z = 168.14. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the thiazole ring.

Applications in Drug Discovery and Development

The true value of a chemical building block is realized in its application. While specific examples for 2-(Trifluoromethyl)thiazol-5-amine are not prevalent in the literature, the broader class of trifluoromethyl-substituted aminothiazoles are recognized as "privileged structures" in medicinal chemistry.[1] They are key components in the synthesis of compounds targeting a range of diseases.

Anticancer Agents

Derivatives of the isomeric 5-(trifluoromethyl)thiazol-2-amine have been extensively investigated as anticancer agents.[8] These compounds have been shown to act as topoisomerase II inhibitors, enzymes critical for DNA replication in cancer cells.[8] Furthermore, thiazole-based compounds are being explored as PI3K/mTOR dual inhibitors, targeting key signaling pathways in cancer progression. Given the similar structural alerts, 2-(Trifluoromethyl)thiazol-5-amine represents a valuable, yet underexplored, scaffold for the development of novel anticancer therapeutics. The amino group at the C5 position offers a different vector for chemical modification compared to the more common 2-amino isomer, potentially leading to new structure-activity relationships and intellectual property.

Caption: Role of 2-(Trifluoromethyl)thiazol-5-amine in a drug discovery workflow.

Antimicrobial Agents

The 2-aminothiazole moiety is a core component of several antimicrobial drugs. The introduction of a trifluoromethyl group can enhance the lipophilicity and, consequently, the ability of these compounds to penetrate microbial cell walls. This makes 2-(Trifluoromethyl)thiazol-5-amine an attractive starting point for the synthesis of new antibacterial and antifungal agents.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling 2-(Trifluoromethyl)thiazol-5-amine. The following information is synthesized from available safety data sheets for this compound and structurally related chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(Trifluoromethyl)thiazol-5-amine is a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its unique combination of a reactive amine handle, a metabolically stable trifluoromethyl group, and the versatile thiazole core makes it an attractive starting material for the synthesis of novel therapeutic agents. While a significant portion of the available literature focuses on its 2-amino isomer, the principles of synthesis and the potential biological activities can be logically extended to this compound. Further research into the specific synthesis and applications of 2-(Trifluoromethyl)thiazol-5-amine is warranted and holds the promise of unlocking new avenues for the development of innovative medicines, particularly in the fields of oncology and infectious diseases.

References

-

2-(Trifluoromethyl)thiazol-5-amine | CAS 1367944-72-6. AMERICAN ELEMENTS®. [Link]

-

Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety. ResearchGate. [Link]

-

2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde. ChemSynthesis. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

Safety Data Sheet. Axxence Aromatic GmbH. [Link]

-

Safety Data Sheet. Agilent. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]

-

5-(2-(Trifluoromethyl)phenyl)thiazol-2-amine | C10H7F3N2S | CID 49758287. PubChem. [Link]

- US4097669A - 2-Substituted-5-trifluoromethyl-1,3,4-thiadiazoles.

-

2-[(2'-Trifluoromethyl)thiazol-4'-yl]-4-[4"-methoxybenzyl)thio]-5-acetylthiazole - MS (GC) - Spectrum. SpectraBase. [Link]

-

Thiazole, 2-amino-5-methyl- - IR Spectrum. NIST WebBook. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. OUCI. [Link]

-

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. [Link]

-

(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... ResearchGate. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. americanelements.com [americanelements.com]

- 6. 2-(Trifluoromethyl)thiazol-5-amine | 1367944-72-6 [sigmaaldrich.com]

- 7. 2-(TRIFLUOROMETHYL)THIAZOL-5-AMINE | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 2-(trifluoromethyl)thiazol-5-amine(1367944-72-6) 1H NMR [m.chemicalbook.com]

- 11. Buy 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride | 1432679-31-6 [smolecule.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)thiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 2-(Trifluoromethyl)thiazol-5-amine, a key building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl group into the 2-aminothiazole scaffold can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and bioavailability.[1] A thorough understanding of its spectroscopic signature is therefore paramount for researchers engaged in the synthesis and development of novel therapeutic agents.

Molecular Structure and Spectroscopic Overview

The structural integrity of 2-(Trifluoromethyl)thiazol-5-amine (CAS 1367944-72-6) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3] Each technique provides unique insights into the molecular framework, functional groups, and elemental composition of the compound.

Caption: Molecular structure of 2-(Trifluoromethyl)thiazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-(Trifluoromethyl)thiazol-5-amine. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the atomic connectivity and chemical environment within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(Trifluoromethyl)thiazol-5-amine is expected to be relatively simple, exhibiting signals for the thiazole ring proton and the amine protons. While specific experimental data is not publicly available in the search results, based on related structures, the thiazole proton is anticipated to appear as a singlet in the aromatic region (δ 7.0–8.5 ppm).[1] The amine protons would likely present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. Key expected signals include those for the thiazole ring carbons and the trifluoromethyl carbon. The carbon atom attached to the fluorine atoms will exhibit a characteristic quartet due to C-F coupling. Based on estimations for similar compounds, the trifluoromethyl carbon signal is expected to appear around δ 120–125 ppm.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[4] For 2-(Trifluoromethyl)thiazol-5-amine, a single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment of the CF₃ group.

Table 1: Predicted NMR Data for 2-(Trifluoromethyl)thiazol-5-amine

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Assignment |

| ¹H | ~7.0-8.5 | Singlet | Thiazole C-H |

| ¹H | Variable | Broad Singlet | -NH₂ |

| ¹³C | ~120-125 | Quartet (¹JCF) | -CF₃ |

| ¹³C | Variable | Singlet | Thiazole C-S |

| ¹³C | Variable | Singlet | Thiazole C-N |

| ¹³C | Variable | Singlet | Thiazole C-NH₂ |

| ¹⁹F | Variable | Singlet | -CF₃ |

Note: The predicted chemical shifts are based on general ranges for similar functional groups and should be confirmed with experimental data.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-(Trifluoromethyl)thiazol-5-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to avoid line broadening.

2. Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature (e.g., 298 K).

-

For ¹³C NMR, employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

For quantitative analysis, ensure a sufficient relaxation delay between scans.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(Trifluoromethyl)thiazol-5-amine will exhibit characteristic absorption bands corresponding to the N-H, C-H, C=N, C-S, and C-F bonds.

Table 2: Expected IR Absorption Bands for 2-(Trifluoromethyl)thiazol-5-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong, Broad | N-H stretching (amine) |

| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |

| ~1640 | Medium-Strong | N-H bending (amine) |

| ~1550 | Medium-Strong | C=N stretching (thiazole ring) |

| 1300-1100 | Strong | C-F stretching (trifluoromethyl) |

| ~850 | Medium | C-S stretching |

Experimental Protocol: IR Spectroscopy

1. Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

2. Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or pure KBr to subtract from the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.

For 2-(Trifluoromethyl)thiazol-5-amine (Molecular Weight: 168.14 g/mol ), the molecular ion peak (M⁺) is expected at m/z 168.[2] The fragmentation pattern will be influenced by the stability of the thiazole ring and the presence of the trifluoromethyl and amine groups. Common fragmentation pathways for aromatic amines include the loss of HCN or H₂CN. The trifluoromethyl group can also be lost as a radical.

Experimental Protocol: Mass Spectrometry

1. Sample Introduction:

-

The sample can be introduced directly into the ion source via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

2. Ionization:

-

Electron Ionization (EI) is a common technique that will produce the molecular ion and a series of fragment ions.

-

Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion with less fragmentation.

3. Mass Analysis:

-

A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio.

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 2-(Trifluoromethyl)thiazol-5-amine, employing NMR, IR, and MS, provides a robust and validated method for its structural confirmation. This technical guide outlines the expected spectral features and provides standardized protocols for data acquisition. For researchers in drug discovery and development, a meticulous application of these techniques is essential for ensuring the identity and purity of this valuable synthetic intermediate.

References

-

NIST. 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. NIST Chemistry WebBook. [Link]

-

National Institutes of Health. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. [Link]

-

American Elements. 2-(Trifluoromethyl)thiazol-5-amine. [Link]

-

National Institutes of Health. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

-

National Institutes of Health. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. [Link]

-

NIST. Thiazole, 2-amino-5-methyl-. NIST Chemistry WebBook. [Link]

-

Journal of Chemical Sciences. Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Analysis-Khanum-Shettigar/0d7e8b6b10f8f2d5e3c8d9e2a8b9f1e4c9c8a7d4]([Link]

-

Chinese Journal of Energetic Materials. Tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5. [Link]

-

MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

-

SpectraBase. 2-[(2'-Trifluoromethyl)thiazol-4'-yl]-4-[4"-methoxybenzyl)thio]-5-acetylthiazole. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. [Link]

-

The Royal Society of Chemistry. Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. [Link]

-

PubChem. 5-(2-(Trifluoromethyl)phenyl)thiazol-2-amine. [Link]

-

ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... [Link]

-

National Institutes of Health. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. [Link]

-

National Institutes of Health. Crystal structure and antimycobacterial evaluation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one. [Link]

-

National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

-

Chemable. 5-(trifluoromethyl)thiazol-2-amine. [Link]

-

PubMed. 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

-

SpectraBase. 2-Amino-5-methyl-1,3,4-thiadiazole. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 2-(Trifluoromethyl)thiazol-5-amine | 1367944-72-6 [sigmaaldrich.com]

- 4. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole [webbook.nist.gov]

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Functional Group

An In-depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Thiazoles

In the landscape of medicinal and agricultural chemistry, the thiazole ring stands as a "privileged scaffold"—a core molecular structure that is recurrent in a multitude of biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in drug design. When this versatile heterocycle is strategically functionalized with a trifluoromethyl (CF₃) group, the resulting molecule often exhibits dramatically enhanced biological potency and improved pharmacokinetic properties.

The trifluoromethyl group is far from a simple substituent. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5] The C-F bond is significantly stronger than a C-H bond, rendering the CF₃ group resistant to enzymatic degradation, which can prolong the compound's half-life in biological systems.[5] This guide provides an in-depth exploration of the synthesis, diverse biological activities, and critical structure-activity relationships of trifluoromethyl-substituted thiazoles, offering field-proven insights for researchers and drug development professionals.

Section 1: Physicochemical Impact of Trifluoromethylation

The introduction of a CF₃ group onto the thiazole scaffold is a deliberate strategic choice aimed at modulating its physicochemical properties for enhanced biological performance. The group's profound lipophilicity, measured by its Hansch lipophilicity parameter (π = 0.88), significantly increases the overall lipid solubility of the parent molecule. This is a critical factor for improving bioavailability and the ability to cross cellular membranes to reach intracellular targets.[5] Furthermore, the high electronegativity of the fluorine atoms creates a strong dipole moment and can alter the pKa of nearby functional groups, influencing how the molecule interacts with protein binding sites.

Caption: Physicochemical enhancements from CF₃ functionalization.

Section 2: Synthetic Strategies for Trifluoromethyl-Thiazoles

The cornerstone for synthesizing many thiazole derivatives is the Hantzsch thiazole synthesis, a robust reaction involving the condensation of an α-haloketone with a thioamide.[6] For creating trifluoromethyl-substituted thiazoles, this method is adapted by using trifluoromethylated building blocks. For instance, the reaction of a thioamide with 3-bromo-1,1,1-trifluoroacetone is a common and effective route to yield 4-(trifluoromethyl)thiazoles.[7]

Experimental Protocol: Synthesis of 2-Aryl-4-(trifluoromethyl)thiazole

This protocol provides a self-validating system for the synthesis of a representative 2-aryl-4-(trifluoromethyl)thiazole derivative via the Hantzsch reaction.

Materials:

-

Thiobenzamide (1.0 eq)

-

3-Bromo-1,1,1-trifluoroacetone (1.1 eq)

-

Ethanol (anhydrous, sufficient volume)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiobenzamide (1.0 eq) in anhydrous ethanol.

-

Reagent Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) to the solution dropwise at room temperature. The causality here is to control the initial exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The use of a non-polar solvent ensures efficient extraction of the organic product.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl-4-(trifluoromethyl)thiazole.

Caption: General workflow for Hantzsch thiazole synthesis.

Section 3: Potent Anticancer Activity

Trifluoromethyl-substituted thiazoles have emerged as a promising class of antineoplastic agents, demonstrating significant cytotoxicity against a range of human cancer cell lines.[5][8][9] The incorporation of the CF₃ group often enhances the molecule's ability to inhibit key cellular processes required for tumor growth.

For example, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro cytotoxicity.[5] One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione (referred to as 3b ), showed potent growth inhibition against melanoma and breast cancer cell lines.[5][9] This activity underscores the potential of combining the trifluoromethyl group with a thiazolo[4,5-d]pyrimidine core, which can act as a purine antagonist.[5]

| Compound ID | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| 3b | C32 (Amelanotic Melanoma) | 24.4 | [5] |

| 3b | A375 (Melanotic Melanoma) | 25.4 | [5] |

| 3b | HaCaT (Keratinocytes) | 33.5 | [5] |

| 8c | PC-3 (Prostate Cancer) | 0.079 (logGI₅₀ = -7.10) | [8] |

| 9c | SNB-75 (CNS Cancer) | 1.45 (logGI₅₀ = -5.84) | [8] |

Section 4: Broad-Spectrum Antimicrobial and Antifungal Activities

The thiazole nucleus is a component of many antimicrobial drugs, and its trifluoromethylated derivatives often exhibit potent, broad-spectrum activity. These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[7][11][12][13]

A study on coumarin thiazoles containing a trifluoromethyl group reported significant antifungal activity.[14] The introduction of the CF₃ group was found to greatly improve the efficacy compared to non-fluorinated analogues, with one derivative exhibiting a 93.4% inhibition rate against the fungus Curvularia lunata at a concentration of 0.5 mg/mL.[14] Similarly, other research has demonstrated that certain trifluoromethyl-thiazole derivatives show potent antibacterial activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1]

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| Coumarin-Thiazole-CF₃ | Curvularia lunata | % Inhibition @ 0.5 mg/mL | 93.4% | [14] |

| Coumarin-Thiazole-CF₃ | Fusarium graminearum | % Inhibition @ 0.5 mg/mL | 89.0% | [14] |

| Thiazolo[2,3-c][5][8][10]triazoles | Candida albicans | MIC | 31.25 µg/mL | [11] |

| Arylidenehydrazinyl-CF₃-Thiazoles | Escherichia coli | MIC | 2-128 µg/mL | [7] |

Section 5: Anti-inflammatory Properties via COX Inhibition

Chronic inflammation is a key driver of numerous diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are a primary therapeutic intervention. Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes. Trifluoromethyl-substituted pyrazole derivatives have been identified as potent and selective COX-2 inhibitors, and this activity extends to related heterocyclic systems like thiazoles.[15][16] The CF₃ group's electronic properties can facilitate strong binding within the active site of the COX-2 enzyme. This targeted inhibition is therapeutically advantageous, as COX-2 is primarily associated with inflammation, while sparing the COX-1 enzyme can reduce the gastrointestinal side effects common to non-selective NSAIDs.[16]

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Section 6: Insecticidal and Agrochemical Applications

Beyond medicine, trifluoromethyl-substituted thiazoles have demonstrated significant potential in agriculture as potent insecticides and fungicides.[2][17] The N-substituted alkyl sulfoximine derivatives containing a 1,3-thiazole core are a newer chemical family of neonicotinoid insecticides.[17] Studies have shown these compounds to be effective against pests like the aphid Myzus persicae.[17]

In another study, novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives were synthesized and evaluated in a greenhouse setting.[2] While showing no herbicidal activity, certain compounds provided excellent control of pests and fungal diseases. Compound 2H from this series gave 100% control against the potato leafhopper, while compound 1 provided 90% control of tomato late blight.[2] This dual-action potential makes these compounds highly valuable for crop protection.

| Compound Class | Application | Target Pest / Pathogen | Activity | Reference |

| Thiazole-carboxamide | Insecticide | Potato Leafhopper | 100% control @ 600g ai/ha | [2] |

| Thiazole-carboxamide | Fungicide | Tomato Late Blight | 90% control @ 375g ai/ha | [2] |

| (1,3-thiazole)alkyl sulfoximine | Insecticide | Myzus persicae (Aphid) | Good activity @ 10 mg/L | [17] |

| Pyrrole-2-carboxylate | Acaricide | Mites | Good activity | [18] |

Section 7: Core Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethyl-substituted thiazoles is not merely a function of the two core components but is exquisitely sensitive to the substitution patterns across the entire molecule. Synthesizing the available data reveals several key SAR trends:

-

Position of the CF₃ Group: The placement of the trifluoromethyl group on the thiazole ring is critical. Its location can influence the molecule's overall geometry and electronic distribution, thereby affecting its binding affinity to biological targets.[16]

-

Substituents at the 2-position: The nature of the substituent at the C2 position of the thiazole ring profoundly impacts activity. Aromatic or heteroaromatic rings are common and can be tailored to enhance potency. For example, in anticancer agents, different aryl groups at this position can modulate cytotoxicity against various cell lines.[5]

-

Substituents at the 5-position: Functionalization at the C5 position, often with carboxamide or ester groups, is a common strategy in the development of insecticidal and fungicidal agents.[2]

-

Halogenation: The presence of other halogens, such as chlorine or bromine, on aryl substituents can further enhance biological activity, a trend seen across anticancer, antimicrobial, and insecticidal derivatives.[19]

Caption: Key structure-activity relationship points.

Conclusion and Future Directions

Trifluoromethyl-substituted thiazoles represent a remarkably versatile and potent class of compounds with a vast range of biological activities spanning oncology, infectious diseases, inflammation, and crop protection. The strategic incorporation of the CF₃ group consistently enhances the potency and stability of the parent thiazole scaffold. The extensive research highlighted in this guide demonstrates that subtle modifications to the substitution patterns on the thiazole ring can fine-tune the molecule for specific biological targets.

Future research should focus on elucidating the precise mechanisms of action for the most potent compounds, particularly their interactions with target proteins at a molecular level. The development of more selective COX-2 inhibitors and novel insecticides with favorable environmental profiles are particularly promising avenues. As synthetic methodologies continue to advance, the creation of novel, complex trifluoromethyl-thiazole libraries will undoubtedly lead to the discovery of next-generation therapeutics and agrochemicals.

References

-

Mishra, B. K., et al. (n.d.). Different synthetic methods of trifluoromethyl thiazole. ResearchGate. [Link]

-

Serafin, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals (Basel), 15(1), 92. [Link]

-

Al-Masoudi, N. A., et al. (n.d.). Synthesis of substituted arylidenehydrazinyl trifluoromethyl thiazoles. ResearchGate. [Link]

-

Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. European Journal of Medicinal Chemistry, 44(12), 4944-53. [Link]

-

Serafin, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. Pharmaceuticals (Basel), 15(1), 92. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(5), 670-700. [Link]

-

Lu, C., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 1062535. [Link]

-

Demchuk, I., et al. (2022). Synthesis and Antimicrobial Activity of Functional Derivatives of thiazolo[ 2,3-c][5][8][10]triazoles. ResearchGate. [Link]

-

Yadav, S., et al. (n.d.). Trifluoromethyl‐thiazole derivatives against colorectal cancer cell line. ResearchGate. [Link]

-

Plech, T., et al. (2014). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 19(9), 14866-14919. [Link]

-

(n.d.). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. ResearchGate. [Link]

-

Bolm, C., et al. (2021). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry, 19(40), 8756-8760. [Link]

-

(n.d.). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N′-thiazolyl and N-bis(trifluoromethyl)alkyl-N′-benzothiazolyl ureas. ResearchGate. [Link]

-

(n.d.). Synthesis of 2-aryl-2-(trifluoromethyl)-2,5-dihydro-1,3-thiazoles. ResearchGate. [Link]

-

(2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Health Risks. [Link]

-

Păun, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13467. [Link]

-

(n.d.). The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities. ResearchGate. [Link]

-

Jaradat, N., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Ovarian Research, 18(1), 104. [Link]

-

(n.d.). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

-

(n.d.). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. ResearchGate. [Link]

-

Kaplaushenko, A., et al. (2024). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][7][8][10]thiadiazole Derivatives. Scientia Pharmaceutica, 92(4), 48. [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 652-668. [Link]

-

Wang, X., et al. (2008). Synthesis and insecticidal activity of N-substituted (1,3-thiazole)alkyl sulfoximine derivatives. Journal of Agricultural and Food Chemistry, 56(23), 11356-60. [Link]

-

Ahmed, A., et al. (2020). 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical pathogens. Journal of Infection and Public Health, 13(5), 751-760. [Link]

-

Thore, S. N., et al. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Journal of Drug Delivery and Therapeutics, 14(10-S), 187-196. [Link]

-

Yang, J., et al. (2012). The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate. Chinese Journal of Chemistry, 28(10), 1950-1956. [Link]

-

Odobescu, A., et al. (2004). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Revue Roumaine de Chimie, 49(7-8), 653-660. [Link]

-

(n.d.). Review of the synthesis and biological activity of thiazoles. ResearchGate. [Link]

-

(n.d.). The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate. ResearchGate. [Link]

-

(n.d.). Thiazoles: having diverse biological activities. OUCI. [Link]

-

Wang, M., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(2), 591. [Link]

-

Boček, I. P., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. International Journal of Molecular Sciences, 23(18), 10471. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

- 14. researchgate.net [researchgate.net]

- 15. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and insecticidal activity of N-substituted (1,3-thiazole)alkyl sulfoximine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of biologically active compounds across a range of therapeutic targets. These recurring motifs, termed "privileged structures," serve as versatile scaffolds for the design of novel drugs. The 2-aminothiazole core is a quintessential example of such a privileged structure, underpinning the development of a multitude of clinically significant therapeutic agents.[1][2] Its prevalence stems from a unique combination of physicochemical properties, including its ability to engage in a variety of non-covalent interactions, its metabolic stability, and its synthetic tractability.[3] This guide provides a comprehensive technical overview of the 2-aminothiazole scaffold, from its fundamental properties and synthesis to its diverse biological applications and key considerations in drug design.

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing a sulfur and two nitrogen atoms, with an amino group at the C2 position. This arrangement confers a distinct electronic and steric profile, enabling it to act as a versatile pharmacophore.[4] The exocyclic amino group can serve as a hydrogen bond donor, while the endocyclic nitrogen atoms can act as hydrogen bond acceptors. Furthermore, the sulfur atom can participate in van der Waals and other non-covalent interactions, and the aromatic thiazole ring can engage in π-π stacking with biological targets.[1]

A Spectrum of Biological Activities: The Versatility of the 2-Aminothiazole Core

The 2-aminothiazole scaffold is a cornerstone in the development of drugs targeting a wide array of diseases.[4][5] Its derivatives have demonstrated potent activity as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[6] This remarkable versatility underscores its status as a privileged structure in drug discovery.

Anticancer Activity

A significant number of 2-aminothiazole-containing compounds have been investigated and developed as anticancer agents.[5][7][8] They exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[9][10]

One of the most notable examples is Dasatinib , a potent oral dual BCR/ABL and Src family tyrosine kinase inhibitor.[10][11] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7] The 2-aminothiazole core of Dasatinib plays a crucial role in its binding to the ATP-binding pocket of these kinases.[9][10]

Another important anticancer agent is Alpelisib , a phosphatidylinositol 3-kinase (PI3K) inhibitor approved for the treatment of certain types of breast cancer.[5][7] The 2-aminothiazole moiety in Alpelisib is essential for its inhibitory activity against the p110α subunit of PI3K.

The general mechanism of action for many 2-aminothiazole-based kinase inhibitors involves competitive binding at the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that are critical for cancer cell growth and survival.

Below is a diagram illustrating a simplified signaling pathway targeted by 2-aminothiazole kinase inhibitors:

Caption: Simplified signaling pathway inhibited by 2-aminothiazole kinase inhibitors.

Antimicrobial and Anti-inflammatory Activities

Beyond oncology, 2-aminothiazole derivatives have shown significant promise as antimicrobial and anti-inflammatory agents.[12] Several compounds containing this scaffold exhibit broad-spectrum activity against various bacterial and fungal pathogens.[13] For instance, some derivatives have been found to be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis.

In the realm of anti-inflammatory drugs, the 2-aminothiazole core is present in molecules that inhibit key inflammatory mediators. For example, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key players in the inflammatory response.

The following table summarizes some key FDA-approved drugs and clinical candidates featuring the 2-aminothiazole scaffold:

| Drug Name | Target(s) | Therapeutic Indication |

| Dasatinib | BCR-ABL, Src family kinases | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[7] |

| Alpelisib | PI3Kα | Breast Cancer[5][7] |

| Pramipexole | Dopamine D2, D3, D4 receptors | Parkinson's Disease, Restless Legs Syndrome |

| Famotidine | Histamine H2 receptor | Peptic Ulcer Disease, GERD |

| Cefdinir | Penicillin-binding proteins | Bacterial Infections |

Synthetic Strategies: Building the 2-Aminothiazole Core

The synthetic accessibility of the 2-aminothiazole scaffold is a key factor contributing to its privileged status. The most classical and widely used method for its synthesis is the Hantzsch thiazole synthesis .[14][15][16]

The Hantzsch Thiazole Synthesis

This versatile reaction involves the condensation of an α-haloketone with a thiourea or a substituted thiourea.[14][15] The reaction proceeds through a cyclocondensation mechanism to afford the 2-aminothiazole ring system.

A general workflow for the Hantzsch synthesis is depicted below:

Caption: General workflow for the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Hantzsch Synthesis of a 2-Aminothiazole Derivative

This protocol provides a general procedure for the synthesis of a representative 2-aminothiazole derivative, 2-amino-4-phenylthiazole.

Materials:

-

2-Bromoacetophenone (α-haloketone)

-

Thiourea

-

Ethanol (solvent)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate and water (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (10 mmol, 1.0 eq.) and thiourea (12 mmol, 1.2 eq.) in 50 mL of ethanol.[15]

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add 50 mL of water and neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-amino-4-phenylthiazole.

Modern Synthetic Approaches

While the Hantzsch synthesis remains a workhorse, several modern catalytic methods have been developed to improve the efficiency, scope, and environmental friendliness of 2-aminothiazole synthesis.[17][18] These include:

-

One-pot syntheses: Combining multiple reaction steps into a single operation, avoiding the isolation of intermediates.[18][19]

-

Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields.

-

Transition-metal catalyzed reactions: Employing catalysts such as copper, palladium, or ruthenium to facilitate the formation of the thiazole ring under milder conditions.[17]

Structure-Activity Relationships (SAR) and Lead Optimization

The amenability of the 2-aminothiazole scaffold to chemical modification at multiple positions allows for fine-tuning of its biological activity and pharmacokinetic properties. Understanding the structure-activity relationships (SAR) is crucial for rational drug design and lead optimization.[9][11][20]

Key positions for modification on the 2-aminothiazole ring are:

-

The 2-amino group (N2): Acylation, alkylation, or arylation of the exocyclic amino group can significantly impact potency and selectivity. For example, in the development of Dasatinib, modifications at this position were critical for achieving potent pan-Src kinase inhibition.[9][10]

-

The C4 and C5 positions: Introduction of various substituents on the thiazole ring can influence target binding, solubility, and metabolic stability. Lipophilic substituents at these positions have been shown to enhance the anticancer activity of some derivatives.[5]

A general drug discovery workflow for 2-aminothiazole derivatives is outlined below:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aminothiazole Core: A Technical Guide to its Reactivity and Electronic Properties for Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique electronic architecture and versatile reactivity make it an invaluable building block for designing novel therapeutic agents targeting a wide array of biological targets.[2][3][4][5] This guide provides an in-depth exploration of the fundamental reactivity and electronic properties of the 2-aminothiazole ring system, offering researchers, scientists, and drug development professionals the foundational knowledge required to effectively leverage this remarkable heterocycle in their discovery programs. While celebrated for its therapeutic potential, it is also crucial to acknowledge that the aminothiazole group can be a potential toxicophore, susceptible to metabolic activation, warranting careful consideration during the design process.[1]

Electronic Landscape and Tautomerism: The Basis of Reactivity

The reactivity of the 2-aminothiazole ring is a direct consequence of its distinct electronic distribution and the existence of tautomeric forms. The five-membered ring, containing both a sulfur and a nitrogen atom, is aromatic. The exocyclic amino group at the 2-position significantly influences the electron density of the ring system through resonance.

Resonance and Electron Distribution

The lone pair of electrons on the exocyclic amino nitrogen can be delocalized into the thiazole ring, increasing the electron density at the endocyclic nitrogen (N3) and the C5 carbon. This delocalization is a key determinant of its reactivity profile.

Caption: Resonance contributors and tautomeric forms of 2-aminothiazole.

Tautomerism: The Amino-Imino Equilibrium

2-Aminothiazole can exist in two tautomeric forms: the aromatic amino form and the non-aromatic imino form.[6] In aqueous solutions, the amino tautomer is generally the predominant species.[6] However, the tautomeric equilibrium can be influenced by factors such as solvent polarity and substitution on the ring or the amino group. This equilibrium is critical as each tautomer presents different nucleophilic sites.

| Tautomer | Key Structural Feature | Aromaticity | Predominant Nucleophilic Site(s) |

| Amino | Exocyclic C-N single bond | Yes | Endocyclic Nitrogen (N3), Exocyclic Nitrogen (N2-amino) |

| Imino | Exocyclic C=N double bond | No | Exocyclic Imino Nitrogen |

Data synthesized from multiple sources.

The basicity of the 2-aminothiazole ring is characterized by its pKa value. The protonation typically occurs at the endocyclic 'aza' nitrogen (N3).[7] The pKa of the conjugate acid of 2-aminothiazole is approximately 5.36.[8][9]

Synthetic Strategies: Building the 2-Aminothiazole Core

The construction of the 2-aminothiazole scaffold is most commonly achieved through the Hantzsch thiazole synthesis, a robust and versatile method that has been adapted and optimized over many years.[10][11][12]

The Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea or thioamide.[10][11][13] This reaction proceeds via a two-step mechanism involving nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by cyclization.

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.

-

Reaction Setup: In a round-bottom flask, dissolve thiourea (0.1 mol) in 50 mL of ethanol.

-

Addition of α-Haloketone: To the stirred solution, add α-bromoacetophenone (0.1 mol) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2-amino-4-phenylthiazole.

Modern Variations of the Hantzsch Synthesis

To improve yields, reduce reaction times, and simplify purification, several modifications to the Hantzsch synthesis have been developed:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating.[12]

-

One-Pot Syntheses: These procedures combine multiple reaction steps without isolating intermediates, improving efficiency. For instance, a one-pot reaction of a methyl ketone, thiourea, and a halogen source like trichloroisocyanuric acid (TCCA) has been reported.[14]

-

Catalyst-Mediated Syntheses: Various catalysts, including ionic liquids and solid-supported reagents, have been employed to facilitate the reaction under milder conditions.[14]

Reactivity of the 2-Aminothiazole Ring

The 2-aminothiazole ring exhibits a rich and complex reactivity profile, primarily characterized by its behavior as a nucleophile. The presence of two nitrogen atoms (endocyclic and exocyclic) often leads to questions of regioselectivity in its reactions with electrophiles.

Reactions with Electrophiles: A Matter of Regioselectivity

The outcome of the reaction between 2-aminothiazole and an electrophile is highly dependent on the nature of the electrophile and the reaction conditions.[15]

-

Alkylation: With alkyl halides in the absence of a strong base, the reaction predominantly occurs at the more nucleophilic endocyclic nitrogen (N3).[15]

-

Acylation and Sulfonylation: In contrast, reactions with more reactive electrophiles like acyl halides and sulfonyl halides favor substitution at the exocyclic amino group.[15]

-

Aromatic Nucleophilic Substitution: The reaction with 2,4-dinitrofluorobenzene (DNFB) has been shown to occur at the endocyclic nitrogen, highlighting its nucleophilicity towards an aromatic sp2 carbon.[15][16]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. mdpi.com [mdpi.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. 2-Aminothiazole CAS#: 96-50-4 [m.chemicalbook.com]

- 9. 2-Aminothiazole | 96-50-4 [chemicalbook.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. benchchem.com [benchchem.com]

- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 14. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

The Emergence of Thiazol-2-Amine Analogs: A Technical Guide to Discovery and Significance

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Among its derivatives, the 2-aminothiazole moiety has garnered significant attention due to its versatile pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[2][3][4] This technical guide provides a comprehensive overview of the discovery and significance of novel thiazol-2-amine analogs. It delves into the synthetic strategies employed for their creation, explores their diverse biological activities with a focus on their mechanism of action, and elucidates the critical structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the design, synthesis, and evaluation of this promising class of compounds.

Introduction: The Thiazol-2-Amine Scaffold - A Versatile Pharmacophore

The thiazole nucleus is a five-membered aromatic ring containing both sulfur and nitrogen.[5] This unique heterocyclic structure is present in various natural products, such as vitamin B1 (thiamine), and is a key component of many synthetic drugs.[1] The 2-aminothiazole core, in particular, has proven to be a highly versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities.[3][6] The presence of the amino group at the 2-position provides a crucial handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[7] The development of potent and selective therapeutic agents based on this scaffold has been a major focus of medicinal chemistry research.[4][8]

The significance of the 2-aminothiazole scaffold is underscored by its presence in clinically approved drugs like Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[9][10] This highlights the potential of this chemical class to yield impactful medicines. This guide will explore the journey from initial discovery to the elucidation of the therapeutic promise of novel thiazol-2-amine analogs.

Synthetic Strategies for Thiazol-2-Amine Analogs

The synthesis of thiazol-2-amine derivatives is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone method.[11] This classical reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[11] The versatility of this method allows for the introduction of a wide variety of substituents on the thiazole ring, making it a powerful tool for generating chemical diversity.

Beyond the Hantzsch synthesis, several other methodologies have been developed to access novel thiazol-2-amine analogs. These include one-pot procedures that enhance efficiency and reduce reaction times.[12] For instance, a one-pot synthesis of thiazol-2-imine derivatives has been reported through the reaction of primary amines, phenylisothiocyanate, and α-chloroacetaldehyde.[12] Another approach involves the use of trichloroisocyanuric acid (TCCA) as a green halogen source for the in-situ generation of α-haloketones from methyl ketones, which then react with thiourea.[13]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for the synthesis of 2-aminothiazole derivatives via the Hantzsch reaction.

Materials:

-

α-Bromoketone derivative

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the α-bromoketone (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

-

Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[11][14]

Biological Significance and Therapeutic Applications

Thiazol-2-amine analogs have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiazol-2-amine derivatives.[4][15] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.

Kinase Inhibition: The 2-aminothiazole scaffold has been identified as a novel kinase inhibitor template.[9] Notably, Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole core.[9] Researchers have also explored 2-aminothiazole derivatives as inhibitors of other kinases, such as Aurora kinases, which are involved in cell division.[16] The rationale for targeting kinases stems from their frequent dysregulation in cancer. By inhibiting these enzymes, thiazol-2-amine analogs can disrupt the signaling pathways that drive tumor growth. For example, some analogs have been identified as potent and selective JAK2 inhibitors.[17]

Antimicrobial Activity